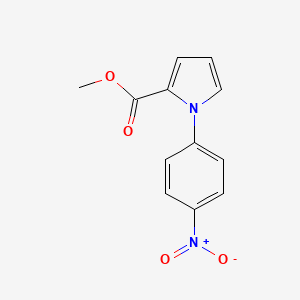
methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate
描述
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by a pyrrole ring substituted with a nitrophenyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting material is often a 1,4-diketone and aniline.
Nitration: The introduction of the nitro group is achieved through nitration of the phenyl ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group efficiently.
Continuous Flow Synthesis: Employing continuous flow reactors for the Paal-Knorr synthesis to enhance yield and reduce reaction time.
Catalytic Esterification: Utilizing catalytic processes to esterify the carboxylic acid derivative efficiently.
化学反应分析
Types of Reactions
Oxidation: Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry
In organic synthesis, methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate serves as a building block for the synthesis of more complex molecules
Biology
The compound’s derivatives have been studied for their potential biological activities. For instance, the reduction product, methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate, has shown promise in preliminary studies as an antimicrobial agent.
Medicine
Research into the medicinal applications of this compound and its derivatives includes investigations into their potential as anti-inflammatory and anticancer agents. The nitrophenyl group is known to enhance the biological activity of many compounds, making this molecule a candidate for drug development.
Industry
In the materials science field, this compound is used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical modifications makes it a versatile precursor in the production of advanced materials.
作用机制
The biological activity of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate and its derivatives is often attributed to their ability to interact with cellular proteins and enzymes. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can form hydrogen bonds with biological targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate: The reduced form of the compound, which has different reactivity and biological activity.
Methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: A halogenated derivative with distinct chemical properties.
Methyl 1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: An ether derivative that exhibits different solubility and reactivity.
Uniqueness
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity. This makes it particularly useful in synthetic chemistry and materials science, where such properties are desirable.
属性
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZDGDGOAYURHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














